E-2-(N,N-dimethylamino)-1-phenylethene

Description

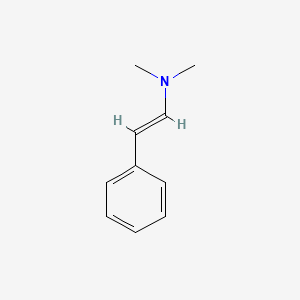

E-2-(N,N-Dimethylamino)-1-phenylethene is a styrene derivative featuring a dimethylamino (-N(CH₃)₂) group at the β-position of the ethenyl moiety in the E-configuration. This compound is of interest due to the electron-donating nature of the dimethylamino group, which significantly influences its electronic, spectral, and reactivity properties. It is commonly synthesized via condensation reactions between aldehydes and active methylene compounds. For instance, derivatives of this compound, such as 2,3-bis(methoxycarbonyl)-1-[4-(N,N-dimethylamino)]styryl-5-methylindolo[2,3-b]thiopyrylium perchlorate (8a), are prepared by refluxing 4-(N,N-dimethylamino)benzaldehyde with indole-thiopyrylium precursors in methanol, yielding 78% efficiency .

The dimethylamino group enhances conjugation and stabilizes charge-transfer states, making this compound valuable in photophysical studies and as a precursor for cyanine dyes .

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-2-phenylethenamine |

InChI |

InChI=1S/C10H13N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ |

InChI Key |

SDYRIBONPHEWCT-CMDGGOBGSA-N |

Isomeric SMILES |

CN(C)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CN(C)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The dimethylamino group (8a) provides comparable or superior yields to diethylamino (8b) or cinnamyl (8c) derivatives, suggesting minimal steric hindrance during synthesis .

Spectroscopic Properties

The dimethylamino group induces bathochromic shifts in absorption spectra due to its strong electron-donating effect. Comparisons with other substituents highlight these trends:

Table 2: Absorption Spectral Data

Key Observations :

- Bichromophoric compounds with dimethylamino groups (e.g., 1, 2, 5, 6) exhibit broad absorption in the 330–450 nm range, attributed to intramolecular charge transfer (ICT) between coumarin and phthalimide/naphthylimide moieties .

- In E-2-benzylidene indanones, electron-withdrawing groups (e.g., nitro) increase carbonyl stretching frequencies (IR: 1705 cm⁻¹) compared to electron-donating groups like methoxy (IR: 1680 cm⁻¹).

Substituent Effects on Electronic and Reactivity Profiles

- Electron-Donating Capacity: The dimethylamino group strongly donates electrons via resonance, enhancing conjugation in styryl dyes (8a-c) and stabilizing charge-transfer states in coumarin derivatives (1–6) .

- Steric Considerations: Diethylamino groups (8b) introduce steric bulk but retain good synthetic yields, suggesting tolerance for larger substituents in certain reactions .

- Environmental Sensitivity: Dimethylamino-substituted compounds exhibit solvatochromism in coumarin derivatives, with spectral shifts observed between solution and polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.